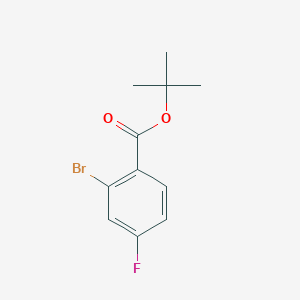

tert-Butyl 2-bromo-4-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGLBILYMNWPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650492 | |

| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-50-7 | |

| Record name | 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from 4-bromo-2-fluorobenzoic acid:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

- tert-Butyl 2-bromo-4-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents: Sodium azide (NaN3), potassium cyanide (KCN), and amines.

-

Reduction Reactions:

- The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products:

- The major products formed from these reactions depend on the specific nucleophile or reducing agent used. For example, substitution with sodium azide yields the azide derivative, while reduction with lithium aluminum hydride produces the corresponding alcohol .

Scientific Research Applications

Chemistry:

- tert-Butyl 2-bromo-4-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology:

- It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists .

Medicine:

- The compound is utilized in the development of drugs, particularly those targeting specific receptors or enzymes involved in disease pathways .

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-fluorobenzoate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact mechanism depends on the final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)

- Structural Difference : Bromine and fluorine substituents are swapped (bromo at position 4, fluoro at position 2).

- Impact : Alters dipole moment and reactivity. The electron-withdrawing fluorine at position 2 may deactivate the ring toward electrophilic substitution compared to the 4-fluoro isomer.

Ethyl 5-Bromo-2-fluorobenzoate (CAS 612835-53-7)

- Structural Difference : Ethyl ester replaces tert-butyl; bromine is at position 3.

- Impact : Reduced steric hindrance from the ethyl group may improve solubility in polar solvents. The bromine’s position affects regioselectivity in cross-coupling reactions.

tert-Butyl 5-Bromo-2-chlorobenzoate (CAS 503555-23-5)

Multi-Halogenated Derivatives

tert-Butyl 4-Bromo-2,6-difluorobenzoate (CAS 955887-09-9)

- Structural Difference : Additional fluorine at position 4.

- Impact : Enhanced electron-withdrawing effects increase stability but may reduce solubility due to higher hydrophobicity. The difluoro substitution pattern is advantageous in designing rigid, planar structures for materials science.

5-Bromo-7-fluoroisobenzofuran-1(3H)-one (CAS 1255208-34-4)

- Structural Difference : Cyclic lactone structure with bromine and fluorine.

- Applications diverge toward heterocyclic chemistry rather than ester-based intermediates.

Functional Group Variations

Methyl 2-Amino-5-Bromo-4-Methoxybenzoate

- Structural Difference: Amino and methoxy groups replace fluorine and tert-butyl ester.

- Impact: Amino groups enable hydrogen bonding, enhancing solubility in aqueous media. Methoxy groups act as ortho/para directors, altering synthetic pathways.

Comparative Data Tables

Table 1: Physical and Electronic Properties

| Compound | Molecular Formula | CAS Number | Key Substituents | LogP* (Predicted) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂BrFO₂ | 889858-12-2 | 2-Br, 4-F, tert-butyl ester | 3.2 | High Suzuki coupling activity |

| Ethyl 5-bromo-2-fluorobenzoate | C₉H₈BrFO₂ | 612835-53-7 | 5-Br, 2-F, ethyl ester | 2.8 | Moderate steric hindrance |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | C₁₁H₁₁BrF₂O₂ | 955887-09-9 | 4-Br, 2,6-F, tert-butyl | 3.5 | Enhanced thermal stability |

*LogP values estimated using computational tools.

Research Findings and Trends

- Reactivity : Bromine in this compound is more reactive in palladium-catalyzed couplings than its chloro analogs due to bromine’s superior leaving-group ability.

- Stability : The tert-butyl group enhances stability under acidic conditions compared to methyl or ethyl esters, making it preferable for multi-step syntheses.

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzoate (C₁₁H₁₂BrF O₂) is an organic compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its structural features, including a tert-butyl group and halogen substituents, which contribute to its interaction with biological systems.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of enzalutamide, a well-known androgen receptor antagonist used in prostate cancer treatment. The conversion of this compound to enzalutamide involves its binding to androgen receptors, inhibiting the growth and proliferation of cancer cells by blocking androgen signaling pathways. This mechanism highlights the compound's significance in cancer therapeutics.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an antitumor agent. It has demonstrated inhibitory effects on tumor cell growth, making it a candidate for further pharmacological studies. The biological activity can be attributed to several factors:

- Structural Characteristics : The presence of bromine and fluorine atoms enhances the compound's lipophilicity and stability, which may facilitate its interaction with biological targets.

- Cellular Effects : Studies have shown that this compound influences cellular processes through its metabolic conversion to biologically active derivatives, primarily affecting cancer cell lines.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor Activity | Inhibits growth of tumor cells; potential in cancer therapy | |

| Androgen Receptor Antagonism | Functions as an intermediate for enzalutamide synthesis | |

| Biochemical Stability | Stable under standard conditions; soluble in organic solvents |

Case Study: Enzalutamide Synthesis

In a study focused on the synthesis of enzalutamide, this compound was utilized as a key intermediate. The synthesis involved several steps where this compound was transformed into enzalutamide through nucleophilic substitution reactions. The resulting enzalutamide exhibited significant binding affinity to androgen receptors, demonstrating the importance of this compound in developing effective prostate cancer treatments .

Pharmacological Implications

The pharmacological implications of this compound extend beyond its role as an intermediate. Its unique structural features suggest potential applications in drug development targeting various biological pathways. The compound's interaction with enzymes and receptors involved in disease mechanisms makes it a valuable candidate for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.